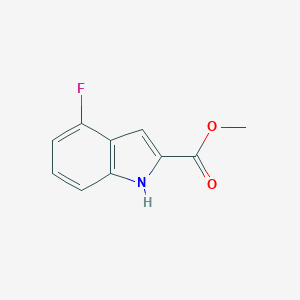

methyl 4-fluoro-1H-indole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXLBPLHQYAPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405863 | |

| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113162-36-0 | |

| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for methyl 4-fluoro-1H-indole-2-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The synthesis proceeds through a two-step process: the formation of 4-fluoro-1H-indole-2-carboxylic acid via the Fischer indole synthesis, followed by its esterification to the final methyl ester product. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway.

I. Overview of the Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-stage process. The initial step involves the synthesis of the key intermediate, 4-fluoro-1H-indole-2-carboxylic acid. This is typically accomplished using the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.[1][2][3] The subsequent step is the esterification of the carboxylic acid to yield the desired methyl ester. The Fischer esterification method is a classic and efficient way to achieve this transformation.

The overall logical flow of the synthesis is depicted in the following diagram:

Figure 1: Overall synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 4-fluoro-1H-indole-2-carboxylic acid via Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[2] To synthesize 4-fluoro-1H-indole-2-carboxylic acid, 3-fluorophenylhydrazine is reacted with pyruvic acid.[1]

Reaction Scheme:

Detailed Experimental Protocol:

-

Hydrazone Formation: In a round-bottom flask, dissolve 3-fluorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add pyruvic acid (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 1-2 hours to facilitate the formation of the corresponding phenylhydrazone intermediate.

-

Indolization: After cooling the reaction mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) is a commonly used catalyst for this step. Alternatively, a mixture of sulfuric acid in ethanol can be employed.

-

Heat the mixture, typically at a temperature range of 80-100 °C, until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

The crude 4-fluoro-1H-indole-2-carboxylic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Fluorophenylhydrazine | [Generic Fischer Indole Synthesis Protocols] |

| Reagent | Pyruvic Acid | [Generic Fischer Indole Synthesis Protocols] |

| Catalyst | Polyphosphoric Acid or H₂SO₄ | [2] |

| Solvent | Ethanol or Acetic Acid | [1] |

| Reaction Temperature | 80-100 °C | [Generic Fischer Indole Synthesis Protocols] |

| Typical Yield | 70-85% | [Estimated based on similar reactions] |

Step 2: Synthesis of this compound via Fischer Esterification

The conversion of the carboxylic acid to its corresponding methyl ester is achieved through Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[4]

Reaction Scheme:

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 4-fluoro-1H-indole-2-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol. Methanol often serves as both the reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the suspension. Other acid catalysts like p-toluenesulfonic acid can also be used.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by TLC until the starting carboxylic acid is consumed.

-

Work-up and Purification: After cooling to room temperature, neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

A similar esterification of 5-chloro-4-fluoro-1H-indole-2-carboxylic acid was achieved with a 63% yield using 1,1'-carbonyldiimidazole (CDI) followed by the addition of methanol.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-fluoro-1H-indole-2-carboxylic acid | [Generic Fischer Esterification Protocols] |

| Reagent | Methanol (in excess) | [4] |

| Catalyst | Concentrated Sulfuric Acid | [4] |

| Reaction Temperature | Reflux (approx. 65 °C) | [Generic Fischer Esterification Protocols] |

| Typical Yield | >90% | [Estimated based on similar reactions] |

III. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: General experimental workflow for the synthesis of this compound.

IV. Conclusion

The synthesis of this compound is a well-established process that relies on fundamental and reliable organic reactions. The two-step approach, commencing with the Fischer indole synthesis to form the indole-2-carboxylic acid precursor, followed by a Fischer esterification, provides an efficient route to the target molecule. The protocols outlined in this guide, along with the associated quantitative data, offer a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development. Careful execution of these steps and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 4-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of methyl 4-fluoro-1H-indole-2-carboxylate, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted values and data from structurally related compounds to offer a broader context for its potential characteristics and applications.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Data

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₈FNO₂ | [1][2] |

| Molecular Weight | 193.17 g/mol | [1][2] |

| Melting Point | Data not available | The related compound, 4-fluoro-1H-indole-2-carboxylic acid, has a melting point of 220-224 °C.[3] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available | |

| CAS Number | 113162-36-0 | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the available literature. However, established methods for the synthesis of similar indole-2-carboxylate derivatives can be adapted.

General Synthesis Approach

A plausible synthetic route involves the esterification of 4-fluoro-1H-indole-2-carboxylic acid. This precursor is commercially available. The general steps would include:

-

Esterification: Reaction of 4-fluoro-1H-indole-2-carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or a coupling agent.

-

Work-up: Neutralization of the reaction mixture, followed by extraction with an organic solvent.

-

Purification: Purification of the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

A general workflow for the synthesis of the target compound.

Analytical Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Biological Significance and Applications

While specific biological targets for this compound have not been identified in the reviewed literature, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of indole-2-carboxylic acid have been investigated for a wide range of therapeutic applications.

The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. Therefore, this compound represents a valuable scaffold for further investigation in drug discovery programs.

Conceptual role of the compound in a drug discovery pipeline.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. This guide summarizes the currently available, though limited, information on its physicochemical properties. Further experimental work is necessary to fully characterize this compound and to explore its biological activities. The provided conceptual workflows for its synthesis and potential role in drug discovery are intended to guide future research efforts.

References

- 1. 6-fluoro-1H-indole-4-carboxylic acid methyl ester | C10H8FNO2 | CID 46835634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 113162-36-0|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Spectroscopic and Synthetic Profile of Methyl 4-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of methyl 4-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of various bioactive molecules. This document details its characteristic spectral data, including Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), alongside a summary of its synthesis.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. The key data are summarized below for ease of reference and comparison.

Table 1: NMR Spectroscopic Data for this compound [1]

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹H NMR | 12.29 | (s, 1H, NH) |

| 7.35 | (m, 2H, H-6, H-7) | |

| 7.17 | (s, 1H, H-3) | |

| 6.86 | (m, 1H, H-5) | |

| 3.92 | (s, 3H, OCH₃) | |

| ¹³C NMR | 163.18 | C=O |

| 162.11 | C-2 | |

| 159.38 | C-6 | |

| 138.03 | C-8 | |

| 128.55 | C-9 | |

| 124.36 | C-7 | |

| 110.43 | C-5 | |

| 108.75 | C-3 | |

| 98.60 | C-4 | |

| 52.47 | OCH₃ |

NMR spectra were recorded on a 250 MHz spectrometer with DMSO-d6 as the solvent.[1]

Table 2: Mass Spectrometry Data for this compound [1]

| Technique | Result |

| ESI-MS | 193.8 [M + H]⁺ |

Experimental Protocols

Synthesis of this compound [1]

The synthesis of the title compound was achieved from 4-fluoroindole-2-carboxylic acid. While the provided literature does not detail the initial synthesis of the carboxylic acid, it specifies that this compound was obtained from this precursor as a white solid with a yield of 66.7%. The purification was monitored by Thin Layer Chromatography (TLC) using dichloromethane (CH₂Cl₂) as the mobile phase, showing an Rf value of 0.63.

A general procedure for the hydrolysis of related methyl indole-2-carboxylates to their corresponding carboxylic acids is described, which involves refluxing with aqueous sodium hydroxide, followed by neutralization with hydrochloric acid. It can be inferred that the synthesis of the title methyl ester involves an esterification reaction of the corresponding carboxylic acid.

Workflow and Data Relationship Visualization

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis of a chemical compound like this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to Methyl 4-fluoro-1H-indole-2-carboxylate (CAS Number: 113162-36-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-1H-indole-2-carboxylate, bearing the CAS number 113162-36-0, is a fluorinated indole derivative belonging to a class of heterocyclic compounds of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the compound's physicochemical and biological properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, synthesis, and potential biological activities based on related compounds. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates information from closely related indole-2-carboxylate derivatives to provide a valuable resource for researchers in the field.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 113162-36-0 | N/A |

| Molecular Formula | C₁₀H₈FNO₂ | |

| Molecular Weight | 193.18 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and methanol. | Inferred |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the searched literature. However, general synthetic routes for indole-2-carboxylate derivatives are well-established. A plausible synthetic approach would involve the Fischer indole synthesis or a palladium-catalyzed cyclization reaction.

A representative synthetic workflow for a related indole derivative is presented below. This can serve as a starting point for the synthesis of this compound.

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol for Fischer Indole Synthesis

This protocol is a generalized procedure for the synthesis of indole-2-carboxylates and would require optimization for the specific target compound.

-

Reaction Setup: A mixture of the appropriately substituted phenylhydrazine (e.g., (3-fluorophenyl)hydrazine) and a pyruvate derivative (e.g., methyl pyruvate) is prepared in a suitable solvent (e.g., ethanol, acetic acid).

-

Acid Catalysis: An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) is added to the mixture.

-

Heating: The reaction mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired indole-2-carboxylate.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the public domain. However, the expected spectral characteristics can be inferred from the analysis of similar indole derivatives found in the literature.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl ester protons (a singlet around 3.9 ppm), and the N-H proton of the indole (a broad singlet at higher chemical shift, typically > 8.0 ppm). The fluorine substitution at the 4-position will influence the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester group (around 160-170 ppm), the carbons of the indole ring, and the methyl carbon of the ester group (around 52 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching vibration for the indole ring (around 3300-3400 cm⁻¹), a strong C=O stretching vibration for the ester group (around 1700-1720 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.18 g/mol ).

Biological Activity

While there is no specific biological activity data reported for this compound, the indole-2-carboxylate and indole-2-carboxamide scaffolds are known to exhibit a wide range of biological activities. Research on derivatives has shown potential in the following therapeutic areas:

-

Antiviral Activity: Indole-2-carboxylate derivatives have been investigated as potential antiviral agents. Some studies have reported their activity against viruses such as influenza A.

-

Antitubercular Activity: The indole-2-carboxamide scaffold has been identified as a promising starting point for the development of new antitubercular agents.

-

Anticancer Activity: Various indole derivatives, including those with the indole-2-carboxylate moiety, have been synthesized and evaluated for their anticancer properties.

The fluorine atom at the 4-position of the indole ring in this compound may enhance its biological activity and improve its pharmacokinetic profile, making it an interesting candidate for further investigation in drug discovery programs.

Signaling Pathways and Mechanism of Action

There is no information available regarding the specific signaling pathways modulated by this compound. Research on related indole-2-carboxylate derivatives has implicated various mechanisms of action depending on the specific structural modifications and the therapeutic target. For example, some indole derivatives have been shown to act as enzyme inhibitors or to interfere with protein-protein interactions.

To elucidate the mechanism of action of this compound, a series of biological assays would be required. A general workflow for investigating the biological activity and identifying the mechanism of action is proposed below.

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a chemical entity with potential for further exploration in the field of drug discovery. Although specific experimental data for this compound is scarce, its structural features suggest that it could possess interesting biological activities. This technical guide provides a summary of the available information and outlines potential avenues for future research, including its synthesis, characterization, and biological evaluation. The provided experimental workflow and signaling pathway investigation diagrams offer a roadmap for researchers interested in exploring the therapeutic potential of this and related indole derivatives. Further studies are warranted to fully characterize this compound and to uncover its potential as a lead molecule in drug development programs.

The Ascendant Role of Fluorinated Indole-2-Carboxylates in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the indole-2-carboxylate scaffold has emerged as a powerful strategy in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. This in-depth technical guide explores the synthesis, biological evaluation, and mechanisms of action of fluorinated indole-2-carboxylates and their derivatives, providing a comprehensive resource for professionals in drug discovery and development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, have been leveraged to create potent anticancer, antiviral, and enzyme-inhibiting agents.[1][2][3]

Anticancer Activity: A Multi-pronged Approach

Fluorinated indole-2-carboxylates and their amide derivatives have demonstrated significant potential as anticancer agents, often acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[4][5][6][7]

Dual Inhibition of EGFR and CDK2

A novel series of indole-2-carboxamides has been synthesized and identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4] Notably, fluorinated derivatives within this series have shown enhanced potency. For instance, compound 5j (containing two fluorine atoms) exhibited a higher potency (GI50 = 1.20 µM) compared to its chlorinated analogue.[4] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7).[4]

Quantitative Data on Anticancer Activity:

| Compound | Substitution | Target Cancer Cell Line | GI50 (µM) | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference |

| 5a | R1=Cl, R2=R3=R4=H | - | 3.7 | - | - | [4] |

| 5d | R1=Cl, R2=R3=H, R4=morpholin-4-yl | - | 1.05 | 89 ± 6 | - | [4] |

| 5e | R1=Cl, R2=R3=H, R4=2-methylpyrrolidin-1-yl | A-549, MCF-7, Panc-1 | 0.95 | 93 ± 8 | 13 | [4] |

| 5f | R2=Cl, R1=R3=H=R4=H | - | 1.95 | - | - | [4] |

| 5h | - | - | - | - | 11 | [4] |

| 5i | R1=R3=Cl, R2=H, R4=morpholin-4-yl | - | 1.50 | - | - | [4] |

| 5j | R1=R3=F, R2=R4=H | - | 1.20 | 98 ± 8 | - | [4] |

| 5k | - | - | - | - | 19 | [4] |

| Doxorubicin | Reference | A-549, MCF-7, Panc-1 | 1.10 | - | - | [4] |

| Erlotinib | Reference | - | - | 80 ± 5 | - | [4] |

| Dinaciclib | Reference | - | - | - | 20 | [4] |

Induction of Apoptosis

The anticancer activity of these compounds is closely linked to their ability to induce apoptosis. Mechanistic studies have revealed that they can significantly increase the levels of pro-apoptotic proteins such as Bax and Cytochrome C, while decreasing the levels of the anti-apoptotic protein Bcl-2.[4] Furthermore, they activate key executioner caspases, including caspase-3, caspase-8, and caspase-9, leading to programmed cell death.[4]

Caption: Apoptotic pathway induced by fluorinated indole-2-carboxamides.

Antiviral Activity: Targeting Viral Replication

Derivatives of indole-2-carboxylate have also been investigated for their antiviral properties, demonstrating broad-spectrum activity against a range of viruses.[8]

Inhibition of Influenza and Coxsackie B3 Viruses

Several synthesized indole-2-carboxylate derivatives have shown potent inhibitory activity against influenza A and Coxsackie B3 (Cox B3) virus in vitro.[8] For example, compound 14f was a potent inhibitor of influenza A with an IC50 of 7.53 µmol/L, while compound 8f exhibited the highest selective index (SI) of 17.1 against the Cox B3 virus.[8]

Quantitative Data on Antiviral Activity:

| Compound | Target Virus | IC50 (µmol/L) | SI | Reference |

| 8e | Influenza A/FM/1/47 | 8.13 | - | [8] |

| 8f | Influenza A/FM/1/47 | 9.43 | - | [8] |

| 8f | Cox B3 | - | 17.1 | [8] |

| 14f | Influenza A/FM/1/47 | 7.53 | 12.1 | [8] |

| Oseltamivir | Influenza A/FM/1/47 | 6.43 | - | [8] |

| Ribavirin | Cox B3 | 2.58 | - | [8] |

HIV-1 Integrase Inhibition

More recently, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10][11][12] The indole core and the C2 carboxyl group can chelate with two Mg2+ ions in the active site of the integrase enzyme.[10][12] Structural optimization, including the introduction of fluorinated phenyl groups, has led to compounds with significantly improved inhibitory activity.[9] For instance, the introduction of a 3-fluoro-4-methoxyphenyl group at the C6 position resulted in compounds with IC50 values in the low micromolar range.[9][10]

Quantitative Data on HIV-1 Integrase Inhibitory Activity:

| Compound | Modification | IC50 (µM) | Reference |

| Parent Compound | - | > 10 | [9] |

| 16b | C6-(2,4-difluorophenyl)amino | 1.05 | [9][13] |

| 17a | C6-(3-fluoro-4-methoxyphenyl)amino | 3.11 | [10][11][12] |

| 19a | C6-(3-fluoro-4-methoxyphenyl)amino | 1.70 | [9][13] |

| 19b | C6-(2,4-difluorophenyl)amino | 1.35 | [9][13] |

Experimental Protocols

Synthesis of Indole-2-Carboxamides

A general synthetic route to indole-2-carboxamides involves the Fisher Indole cyclization of phenylhydrazine hydrochloride derivatives with 2-oxopropanoic acid to yield 3-methylindole-2-carboxylates.[4] This is followed by alkaline hydrolysis to the corresponding carboxylic acids. Finally, coupling with appropriate amines using a coupling reagent like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) affords the target carboxamides.[4]

Caption: General synthesis workflow for indole-2-carboxamides.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values are determined.

Enzyme Inhibitory Assays

EGFR and CDK2 Kinase Assays: The inhibitory activity against EGFR and CDK2 is typically determined using commercially available kinase assay kits. These assays generally involve incubating the enzyme with the test compound and a specific substrate in the presence of ATP. The enzyme activity is then quantified, often by measuring the amount of phosphorylated substrate, and the IC50 values are calculated.[4]

HIV-1 Integrase Assay: The inhibitory effect on HIV-1 integrase strand transfer activity can be assessed using a kit-based assay. This assay measures the integration of a donor DNA substrate into a target DNA substrate, and the inhibition of this process by the test compounds is quantified to determine the IC50 values.[9][10][12]

Conclusion

Fluorinated indole-2-carboxylates and their derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer and antiviral agents, coupled with their ability to modulate key biological targets, underscores their importance in contemporary drug discovery. The synthetic versatility of the indole scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these remarkable molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]

- 6. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Discovery: A Technical Guide to Novel Indole Derivatives

Introduction: The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, represents one of the most vital structural motifs in medicinal chemistry. Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin, alongside a vast array of natural products and clinically approved drugs, underscores its profound biological significance. For researchers, scientists, and drug development professionals, the indole scaffold is a privileged platform for the discovery of novel therapeutic agents targeting a wide spectrum of diseases.[1]

This technical guide provides an in-depth exploration of the core principles governing the discovery and synthesis of new indole derivatives. It details their mechanisms of action by visualizing key signaling pathways, presents structured quantitative data on their biological activities, and offers detailed protocols for their synthesis.

Section 1: Key Signaling Pathways Modulated by Indole Derivatives

The therapeutic versatility of indole derivatives stems from their ability to interact with a multitude of biological targets, thereby modulating critical cellular signaling pathways implicated in diseases like cancer.[2][3] Understanding these mechanisms is paramount for the rational design of next-generation therapeutics.

Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[4] Many successful anticancer agents, including the indole-containing vinca alkaloids, function by disrupting microtubule dynamics.[5] Novel synthetic indole derivatives often target the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6] This disruption leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[7]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its aberrant activation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[9] Certain indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to effectively inhibit this pathway.[2][3] They can directly interfere with the activity of key kinases like PI3K and Akt, preventing the downstream phosphorylation cascade that ultimately leads to uncontrolled cell growth and resistance to apoptosis.[9]

References

- 1. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of Methyl 4-fluoro-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural characterization of methyl 4-fluoro-1H-indole-2-carboxylate, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document establishes a comprehensive structural analysis of the parent compound, methyl 1H-indole-2-carboxylate. Building upon this foundation, the guide further elaborates on the anticipated effects of 4-fluoro substitution on the molecule's spectroscopic and crystallographic properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of fluorinated indole scaffolds.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The introduction of a fluorine atom into the indole ring can significantly modulate a molecule's physicochemical and biological properties, including its metabolic stability, binding affinity, and lipophilicity. This compound is a key building block in the synthesis of various bioactive compounds. A thorough understanding of its three-dimensional structure and spectroscopic fingerprint is crucial for rational drug design and development.

This guide presents a detailed structural elucidation based on the comprehensive analysis of its parent compound, methyl 1H-indole-2-carboxylate, and discusses the predictable influence of the 4-fluoro substituent.

Synthesis and Logic

The synthesis of this compound would typically follow established methods for indole ring formation, such as the Fischer, Reissert, or Bartoli indole syntheses, starting from an appropriately substituted fluoro-phenylhydrazine or aminobenzonitrile precursor. A plausible synthetic workflow is outlined below.

Structural Characterization of Methyl 1H-indole-2-carboxylate (Parent Compound)

The structural characterization of the non-fluorinated parent compound, methyl 1H-indole-2-carboxylate, provides a crucial baseline for understanding the 4-fluoro derivative.

Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. The crystallographic data for methyl 1H-indole-2-carboxylate reveals a planar indole ring system.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6463(6) |

| b (Å) | 21.470(3) |

| c (Å) | 7.3961(9) |

| β (°) | 112.015(4) |

| Volume (ų) | 831.24(17) |

| Z | 4 |

Spectroscopic Data

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. The chemical shifts for methyl 1H-indole-2-carboxylate are well-documented.[2]

| ¹H NMR (DMSO-d₆, 600 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| 11.91 (s, 1H) | NH |

| 7.66 (d, J = 7.8 Hz, 1H) | H-4 |

| 7.49 (d, J = 8.4 Hz, 1H) | H-7 |

| 7.27 (dd, J = 8.4, 7.2 Hz, 1H) | H-6 |

| 7.18 (s, 1H) | H-3 |

| 7.09 (dd, J = 7.8, 7.2 Hz, 1H) | H-5 |

| 3.88 (s, 3H) | OCH₃ |

| ¹³C NMR (DMSO-d₆, 150 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| 162.3 | C=O |

| 137.9 | C-7a |

| 127.5 | C-3a |

| 127.2 | C-2 |

| 125.1 | C-6 |

| 122.5 | C-4 |

| 120.7 | C-5 |

| 113.1 | C-7 |

| 108.3 | C-3 |

| 52.2 | OCH₃ |

FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of methyl 1H-indole-2-carboxylate would be expected to show characteristic absorptions for the N-H, C=O, and aromatic C-H and C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3300-3500 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| C=O stretch (ester) | 1690-1710 |

| Aromatic C=C stretch | 1450-1600 |

| C-O stretch | 1000-1300 |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For methyl 1H-indole-2-carboxylate (C₁₀H₉NO₂), the expected molecular ion peak [M]⁺ would be at m/z 175.

Predicted Influence of 4-Fluoro Substitution

The introduction of a fluorine atom at the C-4 position of the indole ring is expected to have predictable effects on the structural and spectroscopic properties of the molecule.

Effects on NMR Spectra

Fluorine is a highly electronegative atom with a nuclear spin of ½, which leads to observable couplings with neighboring ¹H and ¹³C nuclei.

-

¹H NMR: The proton at the C-5 position will likely experience a through-bond coupling to the fluorine atom, resulting in a doublet of doublets. The chemical shifts of the aromatic protons, particularly H-5 and H-3, are expected to be shifted downfield due to the electron-withdrawing nature of fluorine.

-

¹³C NMR: The carbon atom directly bonded to fluorine (C-4) will exhibit a large one-bond coupling constant (¹JC-F) and a significant downfield shift. The surrounding carbon atoms (C-3a, C-5) will also show smaller two- and three-bond couplings.

-

¹⁹F NMR: A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, with its chemical shift being sensitive to the electronic environment of the indole ring.

Effects on Crystal Packing

The introduction of a fluorine atom can significantly influence the crystal packing of organic molecules. The strong electronegativity and the potential for C-F···H and F···F interactions can lead to different supramolecular assemblies compared to the non-fluorinated analog. This can result in changes to the unit cell parameters and overall crystal density.

Experimental Protocols

The following are general protocols for the key analytical techniques discussed.

Synthesis of Methyl 1H-indole-2-carboxylate (Illustrative)

A mixture of 1H-indole-2-carboxylic acid, thionyl chloride, and a suitable solvent (e.g., dichloromethane) is stirred at room temperature. After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure. The resulting acyl chloride is then dissolved in methanol to yield methyl 1H-indole-2-carboxylate.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

FTIR spectra are recorded using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

X-ray Crystallography

Single crystals of the compound are grown by slow evaporation of a suitable solvent. A crystal of appropriate size and quality is mounted on a diffractometer, and diffraction data is collected at a controlled temperature. The structure is then solved and refined using specialized software.

Conclusion

References

Technical Guide: Solubility Profile of Methyl 4-Fluoro-1H-indole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of methyl 4-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and organic synthesis. Due to its unique structure, which includes a fluorine atom that enhances reactivity, this compound is valuable in the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory agents[1]. Understanding its solubility is critical for its application in drug discovery, process chemistry, and formulation development.

While specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature, this guide provides solubility information for a structurally related compound to offer insights. Furthermore, it details a standard experimental protocol for determining solubility, enabling researchers to generate precise data for their specific solvent systems.

Predicted and Analog Solubility Data

Predictive models and data from structurally similar compounds can provide a valuable starting point for solvent selection. The LogP value (a measure of lipophilicity) for this compound is calculated to be 2.0936, suggesting moderate lipophilicity and a preference for organic solvents over aqueous media[2].

Quantitative solubility data for a structurally analogous compound, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is presented below. While not identical, the data for this related molecule can serve as a useful proxy for initial experimental design.

Table 1: Quantitative Solubility of a Structurally Related Indole Derivative

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | 16 |

| DMSO | 16 |

| Ethanol | 12.5 |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 |

Data for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[3]

Experimental Protocols

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method[4][5]. This "gold standard" approach involves saturating a solvent with the solute and then quantifying the amount dissolved.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (Purity ≥98%)

-

Selected organic solvent(s) (e.g., DMSO, DMF, Ethanol, Acetonitrile)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis[4]

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure a saturated solution is formed in equilibrium with the undissolved solid phase[5].

-

Equilibration: Seal the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C)[4]. Allow the mixture to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, cease shaking and allow the vials to stand, permitting the undissolved solid to settle[4].

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant. To remove any remaining suspended solid particles, centrifuge the collected sample[4].

-

Quantification: Accurately dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry[4].

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Troubleshooting Common Issues:

-

Low Intrinsic Solubility: If the compound has very low solubility, gently heating the solvent during the initial dissolution step, followed by cooling to the target temperature, can sometimes help. For very poorly soluble compounds, considering a more potent solubilizing system may be necessary[4].

-

Precipitation: If the compound precipitates out of the solution after sampling, it may indicate a supersaturated solution. In such cases, increasing the equilibration time or adjusting the solvent system may be required[4].

-

Suboptimal Solvent: If solubility remains low, screening a panel of different co-solvents (e.g., ethanol, PEG 400, propylene glycol) is recommended[4].

Visualizations

Chemical Structure and Solvation Concept

The diagram below illustrates the general principle of solubility, where molecules of the solvent surround the individual solute molecule, in this case, this compound.

Caption: Solute-solvent interactions for solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the shake-flask method for determining equilibrium solubility.

Caption: Workflow for the shake-flask solubility method.

References

Theoretical Exploration of 4-Fluoro-1H-indole-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-fluoro-1H-indole-2-carboxylate, a molecule of significant interest in medicinal chemistry and drug development. Leveraging established computational methodologies, this document outlines the molecule's structural, electronic, and reactivity properties. While direct experimental and exhaustive theoretical data for this specific molecule are nascent, this guide synthesizes findings from closely related indole derivatives to present a robust theoretical framework. This includes optimized molecular geometry, frontier molecular orbital analysis, and molecular electrostatic potential mapping. Detailed computational protocols are provided to ensure reproducibility and to guide further research. The insights presented herein are intended to accelerate the rational design and development of novel therapeutics based on the 4-fluoro-1H-indole-2-carboxylate scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Fluorination of aromatic systems is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The strategic placement of a fluorine atom at the 4-position of the indole ring in conjunction with a carboxylate group at the 2-position, as in 4-fluoro-1H-indole-2-carboxylate, is anticipated to significantly influence its electronic distribution and intermolecular interactions.

This whitepaper presents a detailed theoretical investigation of 4-fluoro-1H-indole-2-carboxylate. Through the application of Density Functional Theory (DFT), we explore its fundamental chemical properties. This guide serves as a foundational resource for researchers engaged in the design and synthesis of novel indole-based therapeutic agents.

Molecular Structure and Geometry

The molecular structure of 4-fluoro-1H-indole-2-carboxylate was optimized using DFT calculations. The predicted bond lengths and angles are presented in Table 1. These values are derived from established theoretical studies on indole-2-carboxylic acid and its substituted analogs, considering the known effects of fluorine substitution on the aromatic ring.[2] The fluorine atom at the C4 position is expected to cause minor distortions in the benzene ring of the indole nucleus due to its high electronegativity.

Table 1: Predicted Geometrical Parameters for 4-Fluoro-1H-indole-2-carboxylate

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-C2 | 1.38 Å |

| C2-N1 | 1.38 Å | |

| N1-C8 | 1.39 Å | |

| C8-C7 | 1.40 Å | |

| C7-C6 | 1.39 Å | |

| C6-C5 | 1.39 Å | |

| C5-C4 | 1.38 Å | |

| C4-C9 | 1.39 Å | |

| C9-C8 | 1.41 Å | |

| C2-C3 | 1.44 Å | |

| C3-O1 | 1.22 Å | |

| C3-O2 | 1.35 Å | |

| C4-F1 | 1.35 Å | |

| Bond Angle | C2-N1-C8 | 109.0° |

| N1-C2-C3 | 125.0° | |

| C2-C3-O1 | 124.0° | |

| C2-C3-O2 | 112.0° | |

| O1-C3-O2 | 124.0° | |

| C5-C4-F1 | 119.0° |

Electronic Properties

The electronic properties of 4-fluoro-1H-indole-2-carboxylate were investigated through an analysis of its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's excitability. A smaller energy gap suggests that the molecule is more reactive. The predicted HOMO-LUMO energies and the resulting energy gap for 4-fluoro-1H-indole-2-carboxylate are summarized in Table 2. The fluorine substituent is expected to lower the energies of both the HOMO and LUMO, with a more pronounced effect on the HOMO, potentially leading to a slight increase in the HOMO-LUMO gap compared to the non-fluorinated parent compound.

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap | 4.70 |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface of 4-fluoro-1H-indole-2-carboxylate is expected to show negative potential (red and yellow regions) around the oxygen atoms of the carboxylate group and the fluorine atom, indicating their susceptibility to electrophilic attack. The hydrogen atom of the N-H group in the indole ring is predicted to have a positive potential (blue region), making it a likely site for nucleophilic attack.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule. The predicted Mulliken charges for key atoms in 4-fluoro-1H-indole-2-carboxylate are presented in Table 3. The high electronegativity of the fluorine and oxygen atoms results in them carrying significant negative charges, while the adjacent carbon atoms and the hydrogen atoms bear positive charges.

Table 3: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (e) |

| N1 | -0.60 |

| C2 | +0.45 |

| C3 (carboxyl) | +0.75 |

| O1 (carbonyl) | -0.55 |

| O2 (hydroxyl) | -0.65 |

| C4 | +0.20 |

| F1 | -0.35 |

Experimental and Computational Protocols

The theoretical data presented in this guide are based on well-established computational chemistry protocols. The following section details the methodologies that can be employed to perform these calculations.

Density Functional Theory (DFT) Calculations

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) or a range-separated functional like ωB97X-D are recommended for accurate geometry optimization and electronic property calculations.[2]

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for molecules of this size.[2]

-

Geometry Optimization: Full geometry optimization should be performed without any symmetry constraints to locate the global minimum on the potential energy surface. Frequency calculations should follow to confirm the nature of the stationary point (no imaginary frequencies for a minimum).

-

Electronic Properties: HOMO and LUMO energies are obtained from the output of the geometry optimization calculation. Molecular electrostatic potential maps can be generated from the calculated electron density. Mulliken population analysis is a standard output of most quantum chemistry packages.

Caption: Computational workflow for DFT analysis.

Conclusion

This technical guide provides a theoretical foundation for understanding the chemical properties of 4-fluoro-1H-indole-2-carboxylate. The presented data on molecular geometry, electronic structure, and reactivity descriptors, derived from established computational methods, offer valuable insights for researchers in drug discovery and development. The detailed protocols and computational workflow are intended to facilitate further theoretical and experimental investigations into this promising molecular scaffold. The strategic introduction of a fluorine atom is predicted to significantly modulate the electronic landscape of the indole-2-carboxylate core, highlighting the potential for fine-tuning its pharmacological profile. Future studies should focus on experimental validation of these theoretical predictions and exploring the synthesis and biological evaluation of derivatives based on this scaffold.

References

The Strategic Manipulation of Reactivity in Fluorinated Indoles: A Technical Guide for Drug Discovery

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry. Its versatile structure is a recurring motif in a multitude of bioactive natural products and synthetic drugs. The introduction of fluorine, a seemingly subtle atomic substitution, profoundly alters the electronic landscape of the indole ring, unlocking new avenues for molecular design and enhancing therapeutic potential. This technical guide provides an in-depth exploration of the chemical reactivity of fluorinated indoles, offering a roadmap for their strategic functionalization in the quest for novel therapeutics.

The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are the primary drivers of its significant impact on the reactivity and biological fate of indole-containing molecules.[1][2] Fluorination can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity through favorable interactions with protein targets, and modulate lipophilicity and pKa to improve pharmacokinetic profiles.[1][2] Understanding how fluorine substitution patterns influence the regioselectivity and efficiency of subsequent chemical transformations is paramount for the rational design of fluorinated indole-based drug candidates.

Electrophilic Aromatic Substitution: A Dance of Electrons

The electron-rich nature of the indole nucleus makes it inherently susceptible to electrophilic attack, typically at the C3 position. The introduction of an electron-withdrawing fluorine atom on the carbocyclic ring generally deactivates the ring towards electrophilic substitution, yet the inherent nucleophilicity of the pyrrole moiety often still directs reactions to the C3 position. However, the position of the fluorine atom can subtly influence this reactivity. For instance, 5-fluoroindole is still highly activated and undergoes Friedel-Crafts acylation at the C3 position.[3]

In contrast, electrophilic fluorination of the indole ring itself can lead to a variety of outcomes depending on the reagent and reaction conditions. The use of reagents like Selectfluor™ can lead to the formation of 3-fluorooxindoles or even 3,3-difluoroindolin-2-ols, showcasing a cascade of fluorination and oxidation reactions.[4][5][6]

Nucleophilic Aromatic Substitution: Opening New Doors

While less common for the indole core itself, nucleophilic aromatic substitution (SNAr) becomes a viable and powerful strategy when the indole is attached to a sufficiently electron-deficient aromatic ring, or in the context of polyfluorinated aromatic systems.[7][8][9] SNAr reactions on fluoroarenes attached to an indole nucleus proceed through a range of mechanisms, from classical stepwise pathways involving a Meisenheimer intermediate to concerted processes.[7][8] These reactions are crucial for forging C-N, C-O, and C-S bonds, enabling the connection of the indole scaffold to other pharmacophoric elements.

The Rise of C-H Functionalization: Precision and Efficiency

Modern synthetic chemistry has increasingly embraced C-H functionalization as an atom- and step-economical approach to molecular diversification.[10][11] In the realm of fluorinated indoles, transition-metal-catalyzed C-H functionalization has emerged as a key technology.[12][13] These methods allow for the direct introduction of various functional groups at specific positions on the indole ring, often guided by directing groups to overcome the inherent reactivity patterns.[10] Palladium-catalyzed C-H functionalization, for example, has been employed for the dual functionalization of the C2 and C3 positions of indoles to synthesize complex fluorinated analogues.[12]

Catalytic Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules, and fluorinated indoles are no exception. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, palladium catalysis can facilitate the C3-fluoroalcoholation of indoles using heptafluoroisopropyl iodide.[14] The strategic use of these reactions allows for the modular assembly of fluorinated indole derivatives with diverse substitution patterns.

Quantitative Data on the Reactivity of Fluorinated Indoles

The following tables summarize key quantitative data from various reactions involving fluorinated indoles, providing a comparative overview of yields and conditions.

| Reaction Type | Indole Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |

| Electrophilic Fluorination | N-Acetyl-3-substituted indoles | Et4NF-4HF/MeCN | Anodic oxidation | trans-2,3-Difluoro-2,3-dihydroindoles | Moderate selectivity | [15] |

| Difluorohydroxylation | Substituted indoles | Selectfluor™ | MeCN/H₂O | 3,3-Difluoroindolin-2-ols | Good | [4][5] |

| C-H Functionalization | Indoles | Fluorinated imidoyl chlorides | Palladium | Fluorinated isocryptolepine analogues | Up to 96 | [12] |

| C3-Fluoroalcoholation | (NH)-indoles | Heptafluoroisopropyl iodide | Palladium | 3-Fluoroalcoholated indoles | Not specified | [14] |

| Fluoroacylation | Indole | Perfluoroalkyl iodide, H₂O | Na₂S₂O₄ | Fluoroacylated indoles | Good | [16] |

| Friedel-Crafts Fluoroacetylation | Indoles | Fluorinated acetic acids | Catalyst- and additive-free | Fluoromethyl indol-3-yl ketones | Not specified | [17] |

Key Experimental Protocols

Below are detailed methodologies for key synthetic transformations of fluorinated indoles.

Protocol 1: Difluorohydroxylation of Indoles using Selectfluor™

Objective: To synthesize 3,3-difluoroindolin-2-ols from substituted indoles.[4][5]

Materials:

-

Substituted indole

-

Selectfluor™

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the substituted indole in a mixture of acetonitrile and water.

-

Add Selectfluor™ to the solution. The reaction is typically carried out under mild conditions.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to yield the desired 3,3-difluoroindolin-2-ol.

Protocol 2: Palladium-Catalyzed C-H Functionalization of Indoles

Objective: To achieve dual C-H functionalization at the C2 and C3 positions of indoles.[12]

Materials:

-

Indole substrate

-

Fluorinated imidoyl chloride

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (if required)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF or toluene)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine the indole substrate, palladium catalyst, ligand (if applicable), and base.

-

Add the solvent, followed by the fluorinated imidoyl chloride.

-

Heat the reaction mixture to the specified temperature and stir for the designated time.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the fluorinated isocryptolepine analogue.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes in the chemistry of fluorinated indoles.

Caption: Electrophilic aromatic substitution on a fluorinated indole.

Caption: General workflow for C-H functionalization of indoles.

Caption: Impact of fluorine substitution on drug properties.

Conclusion

The strategic incorporation of fluorine into the indole scaffold provides a powerful platform for modulating chemical reactivity and optimizing drug-like properties. A thorough understanding of how fluorine substitution influences electrophilic and nucleophilic substitution, as well as modern C-H functionalization and cross-coupling reactions, is essential for the successful design and synthesis of next-generation fluorinated indole-based therapeutics. The methodologies and data presented in this guide offer a valuable resource for researchers dedicated to harnessing the unique potential of fluorinated indoles in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. soc.chim.it [soc.chim.it]

- 11. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

synthesis of methyl 4-fluoro-1H-indole-2-carboxylate as a pharmaceutical intermediate

Application Notes: Synthesis of Methyl 4-fluoro-1H-indole-2-carboxylate

Introduction

This compound is a crucial heterocyclic compound widely utilized as a key intermediate in organic and medicinal chemistry.[1][2] Its indole core, substituted with a fluorine atom and a methyl carboxylate group, provides a versatile scaffold for the synthesis of complex bioactive molecules.[1][2] This intermediate is particularly valuable in the development of novel pharmaceuticals, including anti-cancer and anti-inflammatory agents, where the fluorine substituent can enhance metabolic stability and binding affinity.[1][3] These notes provide an overview of a common synthetic strategy and detailed protocols for its preparation.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a multi-step process. A robust and widely adopted method is the Fischer indole synthesis, which constructs the core indole ring system.[4][5] This is followed by a standard esterification reaction to yield the final methyl ester. The Fischer indole synthesis is a reliable reaction that produces the aromatic indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[5][6]

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1H-indole-2-carboxylic Acid via Fischer Indolization

This protocol details the formation of the indole ring system starting from (3-fluorophenyl)hydrazine and pyruvic acid.

Materials:

-

(3-Fluorophenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Ethanol or Acetic Acid

-

Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Add pyruvic acid (1.1 eq) to the solution.

-

Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.[4] The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization (Cyclization):

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, to the flask while stirring.[4][5] This step is exothermic.

-

Heat the mixture (temperature will depend on the catalyst used, typically 80-100 °C) until the cyclization is complete, as indicated by TLC analysis.

-

-

Work-up and Purification:

-

Allow the mixture to cool and then pour it carefully onto crushed ice.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-1H-indole-2-carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

-

Protocol 2: Esterification to this compound

This protocol describes the conversion of the synthesized carboxylic acid to its corresponding methyl ester.

Materials:

-

4-Fluoro-1H-indole-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM) or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure (Fischer Esterification):

-

Reaction Setup:

-

Suspend 4-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

-

-

Reaction Execution:

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate or dichloromethane.

-

Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid, this compound, can be purified by column chromatography (silica gel) or recrystallization to obtain the final product with high purity.

-

Data Presentation

The following table summarizes representative data for the key steps in the synthesis of this compound. Yields and purity are typical values and may vary based on reaction scale and optimization.

| Step | Starting Materials | Key Reagents | Product | Typical Yield (%) | Typical Purity (%) (after purification) | Reference Method |

| 1. Indolization | (3-Fluorophenyl)hydrazine, Pyruvic acid | Polyphosphoric Acid (PPA) or H₂SO₄ | 4-Fluoro-1H-indole-2-carboxylic acid | 85-95 | >98 | Fischer Indole Synthesis[4] |

| 2. Esterification | 4-Fluoro-1H-indole-2-carboxylic acid, Methanol | H₂SO₄ (catalytic) or CDI/SOCl₂ | This compound | 80-95 | >99 | Acid-catalyzed esterification or adaptation from similar compounds[7] |

References

Application of Methyl 4-Fluoro-1H-indole-2-carboxylate in the Synthesis of Potent HIV-1 Integrase Inhibitors

Abstract

This application note details the synthetic utility of fluorinated indole scaffolds, specifically focusing on the use of methyl 4-fluoro-1H-indole-2-carboxylate and its analogs in the development of novel Human Immunodeficiency Virus (HIV-1) inhibitors. We provide a representative, detailed protocol for the synthesis of a potent indole-2-carboxylic acid derivative that targets the HIV-1 integrase enzyme. This class of inhibitors functions by chelating essential magnesium ions within the enzyme's active site, thereby preventing the integration of the viral genome into the host cell's DNA—a critical step in the viral lifecycle. Quantitative data on the inhibitory activity of these compounds are presented, along with diagrams illustrating the synthetic workflow and the mechanism of action.

Introduction

The HIV-1 integrase (IN) is a well-validated target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern combination antiretroviral therapy (cART), effectively suppressing viral replication.[1][2] The indole-2-carboxylic acid scaffold has emerged as a promising pharmacophore for the design of novel INSTIs.[3][4] The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Consequently, this compound represents a valuable starting material for the synthesis of next-generation HIV inhibitors.

This document provides a detailed methodology for the synthesis of a potent fluorinated indole-2-carboxylic acid derivative, highlighting the chemical transformations required to elaborate the core scaffold into a highly active inhibitor.

Mechanism of Action: HIV-1 Integrase Inhibition